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Compound of Interest

Compound Name:
5-Bromo-1,2,4-triazole-3-

carbonitrile

Cat. No.: B1380889 Get Quote

An In-depth Technical Guide to 5-Bromo-1H-1,2,4-triazole-3-carbonitrile: Synthesis, Properties,

and Applications

Abstract
5-Bromo-1H-1,2,4-triazole-3-carbonitrile is a halogenated heterocyclic compound of significant

interest to the chemical and pharmaceutical sciences. Its unique structural arrangement,

featuring a reactive bromo substituent and a versatile nitrile group on the 1,2,4-triazole scaffold,

makes it a highly valuable intermediate for the synthesis of diverse molecular entities. The

1,2,4-triazole core is a well-established pharmacophore found in numerous FDA-approved

drugs, prized for its metabolic stability and ability to engage in various biological interactions.[1]

[2] This guide provides a comprehensive technical overview of 5-Bromo-1H-1,2,4-triazole-3-

carbonitrile, covering its formal nomenclature and structure, a representative synthetic protocol,

key physicochemical and spectroscopic properties, characteristic reactivity, and its applications

as a building block in drug discovery and materials science. This document is intended for

researchers, chemists, and professionals in drug development seeking to leverage this

compound in their research endeavors.

Nomenclature and Structural Elucidation
IUPAC Name and Tautomerism
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The formally correct IUPAC name for the compound is 5-Bromo-1H-1,2,4-triazole-3-carbonitrile.

The "1H" designation is crucial as it specifies the tautomeric form where the proton resides on

the nitrogen atom at position 1 of the triazole ring. Like many nitrogen-containing heterocycles,

1,2,4-triazoles can exist in different tautomeric forms.[3] While the 1H-tautomer is commonly

depicted, the existence of other tautomers (e.g., 2H and 4H) in equilibrium should be

considered, as the position of the proton can influence the molecule's reactivity and biological

interactions.

Chemical Structure and Key Identifiers
The molecular structure consists of a five-membered 1,2,4-triazole ring substituted with a

bromine atom at position 5 and a nitrile group (-C≡N) at position 3.

Structure: 

Key Identifiers:

Identifier Value Reference

CAS Number 1427475-12-4 [4][5][6]

Molecular Formula C₃HBrN₄ [4][6]

Molecular Weight 172.97 g/mol [4][5]

SMILES N#CC1=NNC(Br)=N1 [4][5][7]

| InChI Key | InChI=1S/C3HBrN4/c4-3-5-6-2(1-7)8-3/h(H,5,6,8) | N/A |

Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both

chemical reactions and biological systems. The data below has been computationally predicted
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and aggregated from chemical supplier databases.

Property Value Reference

Topological Polar Surface Area

(TPSA)
65.36 Å² [4]

Predicted LogP (XLogP3) 0.4 [4]

Hydrogen Bond Donors 1 [4]

Hydrogen Bond Acceptors 3 [4]

Rotatable Bonds 0 [4]

Storage Conditions
Inert atmosphere, store in

freezer (-20°C)
[5]

Synthesis and Purification
The synthesis of substituted 1,2,4-triazoles can be achieved through various established

methodologies, often involving the cyclization of open-chain precursors.[8][9][10] While a

specific peer-reviewed synthesis for 5-Bromo-1H-1,2,4-triazole-3-carbonitrile is not readily

available, a plausible and representative protocol can be designed based on well-known

triazole chemistry, such as the cyclization of a substituted thiosemicarbazide followed by

functional group manipulation.

Representative Synthetic Workflow
The following diagram outlines a logical, multi-step synthesis beginning from a commercially

available starting material. This workflow represents a standard approach in heterocyclic

chemistry.
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Thiosemicarbazide

5-Thio-1,2,4-triazole-3-carboxamide

React with Formic Acid
(Cyclization)

Oxalic acid monohydrazide Alternative Cyclization

5-Thio-1,2,4-triazole-3-carbonitrile

Dehydration
(e.g., P₂O₅ or POCl₃) 5-Bromo-1,2,4-triazole-3-carbonitrile

Oxidative Bromination
(e.g., Br₂ in H₂O/AcOH)

Click to download full resolution via product page

Caption: Representative synthetic pathway for 5-Bromo-1,2,4-triazole-3-carbonitrile.

Detailed Experimental Protocol (Representative)
This protocol is a conceptual, self-validating system based on established chemical

transformations for this class of compounds.[10]

Step 1: Synthesis of 4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-carbonitrile

Rationale: This step creates the core triazole ring with the necessary functional groups or

their precursors. Starting with a thio-substituted triazole is a common strategy.

To a stirred solution of thiocarbohydrazide (1.0 eq) in an appropriate solvent like ethanol, add

cyanogen bromide (1.0 eq) dropwise at 0°C.

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours,

monitoring the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the mixture and collect the precipitated solid by filtration.

Wash the solid with cold ethanol and dry under vacuum to yield the triazole-thiol

intermediate.

Step 2: Synthesis of 5-Bromo-1H-1,2,4-triazole-3-carbonitrile

Rationale: This step involves a Sandmeyer-type diazotization of the amino group followed by

displacement with bromide, and a subsequent bromination at the 5-position. A more direct
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approach is oxidative bromination which replaces the thiol group with a bromine.

Suspend the 5-thioxo-1,2,4-triazole intermediate (1.0 eq) in an aqueous solution of acetic

acid.

Cool the suspension to 0-5°C in an ice bath.

Add a solution of bromine (2.0-2.5 eq) in acetic acid dropwise to the stirred suspension.

Maintain the temperature below 10°C.

After the addition is complete, continue stirring at room temperature for 12-18 hours.

Quench the excess bromine by adding a saturated solution of sodium bisulfite until the

orange color disappears.

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50

mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purification: The crude product should be purified by column chromatography on silica gel

using a hexane/ethyl acetate gradient to afford the pure 5-Bromo-1H-1,2,4-triazole-3-

carbonitrile. The final structure and purity should be confirmed by NMR and Mass

Spectrometry.

Spectroscopic and Analytical Profile
Spectroscopic data is essential for the structural confirmation and quality control of the

synthesized compound. The following table summarizes the expected characteristic signals.
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Spectroscopy Expected Observations

¹H NMR

A broad singlet in the downfield region (δ 13-15

ppm) corresponding to the N-H proton of the

triazole ring. The chemical shift can vary with

solvent and concentration.

¹³C NMR

Three distinct signals are expected: one for the

nitrile carbon (δ ~110-120 ppm), and two for the

triazole ring carbons (C3 and C5), expected in

the range of δ ~140-160 ppm.

IR (cm⁻¹)

- Sharp, strong absorption band around 2230-

2260 cm⁻¹ for the C≡N stretch. - Broad

absorption band around 3100-3300 cm⁻¹ for the

N-H stretch. - Peaks in the 1400-1600 cm⁻¹

region for C=N and N=N stretching within the

ring.[3]

Mass Spec (MS)

The mass spectrum should show a

characteristic isotopic pattern for the molecular

ion [M]+ due to the presence of bromine (⁷⁹Br

and ⁸¹Br in ~1:1 ratio), appearing at m/z 172 and

174.

Chemical Reactivity and Derivative Synthesis
The synthetic utility of 5-Bromo-1H-1,2,4-triazole-3-carbonitrile stems from its two primary

reactive sites: the C5-bromo substituent and the C3-nitrile group.

Nucleophilic Aromatic Substitution (SₙAr) at the C5-
Position
The bromine atom at the C5 position is an excellent leaving group, making the compound a

prime substrate for SₙAr reactions. This allows for the facile introduction of a wide array of

nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of 5-

substituted-1,2,4-triazole-3-carbonitriles. This is a cornerstone reaction for using this molecule

as a scaffold in drug discovery.
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Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into several other

important groups:

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (5-Bromo-

1H-1,2,4-triazole-3-carboxylic acid), which can then be used in amide coupling reactions.

Reduction: Reduction of the nitrile (e.g., with LiAlH₄ or catalytic hydrogenation) yields an

aminomethyl group, providing a basic center and a point for further derivatization.

Cycloadditions: The nitrile can participate in cycloaddition reactions to form other

heterocyclic systems, such as tetrazoles.

Key Reactivity Pathways
The following diagram illustrates the primary synthetic transformations possible with this

building block.

5-Bromo-1H-1,2,4-triazole-3-carbonitrile

5-(Alkyl/Aryl)-amino-1,2,4-triazole-3-carbonitrile

R-NH₂ (SₙAr)

5-(Alkyl/Aryl)-thio-1,2,4-triazole-3-carbonitrile

R-SH (SₙAr)

5-Bromo-1,2,4-triazole-3-carboxylic acid

H₃O⁺ (Hydrolysis)

5-Bromo-1,2,4-triazole-3-aminomethyl

[H] (Reduction)

Click to download full resolution via product page

Caption: Major reaction pathways for derivatizing the title compound.

Applications in Medicinal Chemistry and Materials
Science
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, known for its

favorable metabolic properties and its ability to act as a hydrogen bond donor and acceptor.[1]

[11]
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Anticancer Agents: Many 1,2,4-triazole derivatives exhibit potent anticancer activity.[2] The

FDA-approved aromatase inhibitors letrozole and anastrozole, used in breast cancer

therapy, feature the 1,2,4-triazole ring.[2] 5-Bromo-1H-1,2,4-triazole-3-carbonitrile serves as

an ideal starting point for synthesizing analogs of these drugs or novel kinase inhibitors.

Antimicrobial and Antifungal Agents: The triazole scaffold is famously present in antifungal

drugs like fluconazole and itraconazole.[9] The ability to easily diversify the 5-position of the

ring allows for the rapid generation of compound libraries to screen for new antibacterial and

antifungal leads to combat growing drug resistance.[1]

Antiviral and Antitubercular Agents: Derivatives of 1,2,4-triazole have shown promise as

antiviral (e.g., Ribavirin) and antitubercular agents.[1][12] The title compound provides a

platform for creating novel agents in these therapeutic areas.

Materials Science: Nitrogen-rich heterocyclic compounds are of interest in the development

of energetic materials and as ligands in coordination chemistry. The functional handles on

this molecule allow for its incorporation into larger polymer or metal-organic frameworks.

Conclusion
5-Bromo-1H-1,2,4-triazole-3-carbonitrile is a synthetically versatile and highly valuable building

block for chemical research. Its well-defined structure, coupled with the distinct reactivity of its

bromo and nitrile functional groups, provides a robust platform for the development of novel

compounds. Its direct lineage to the 1,2,4-triazole core, a scaffold with proven success in

clinical therapeutics, underscores its immense potential for application in medicinal chemistry

and drug discovery programs aimed at developing next-generation anticancer, antimicrobial,

and antiviral agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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